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1-[3-(Difluoromethoxy)phenyl]ethanol

Cat. No.: B15146468
M. Wt: 188.17 g/mol
InChI Key: CEEJXRLYYLZRAQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorine Chemistry in Organic Synthesis

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. mdpi.comnih.gov One of the earliest reported syntheses of an organofluorine compound was by Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). nih.gov Alexander Borodin, in 1862, pioneered the nucleophilic replacement of a halogen with fluoride, a method that is now widely used in the fluorochemical industry. nih.gov The isolation of elemental fluorine by Moissan in 1886 was a significant milestone, though the hazardous nature of early fluorinating agents meant the field developed relatively slowly until the 1920s. mdpi.comnih.gov

A major turning point was the discovery of chlorofluorocarbons (CFCs) as refrigerants in 1928, which spurred industrial-scale production. researchgate.net The mid-20th century saw dramatic developments, particularly during World War II, leading to the commercial production of fluorocarbons and the introduction of iconic fluoropolymers like Teflon (polytetrafluoroethylene) in 1948. researchgate.netjst.go.jp The development of new, safer, and more effective fluorination reagents over the past few decades has further accelerated the growth of organofluorine chemistry, making a vast array of fluorinated compounds accessible for various applications. chinesechemsoc.org

Significance of Fluorine-Containing Functional Groups in Modern Chemical Research

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules. mdpi.comnih.gov Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, affecting how a molecule interacts with biological targets. nih.gov

These unique properties have led to the widespread application of organofluorine compounds in numerous fields. It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strategic placement of fluorine can enhance a drug's potency, improve its metabolic stability, and increase its ability to cross cell membranes. nih.gov

Unique Characteristics and Role of the Difluoromethoxy Group in Molecular Design

The difluoromethoxy group (-OCHF₂) is an increasingly important structural motif in medicinal chemistry and agrochemical research. chinesechemsoc.org It is considered a "lipophilic hydrogen bond donor," a unique combination of properties that distinguishes it from other functional groups. acs.org While it increases lipophilicity, a key factor for membrane permeability, the hydrogen atom on the difluoromethyl group can also participate in hydrogen bonding interactions with biological targets. acs.orgnih.gov

Compared to the more common methoxy (B1213986) group (-OCH₃), the difluoromethoxy group offers enhanced metabolic stability. chinesechemsoc.org Unlike the trifluoromethoxy group (-OCF₃), it retains a hydrogen bond donor capability. chinesechemsoc.org This allows for fine-tuning of a molecule's properties to optimize its interaction with biological systems. The difluoromethoxy group can exhibit dynamic lipophilicity, altering its character based on the surrounding chemical environment through bond rotation. nih.gov

Table 1: Comparison of Physicochemical Properties
Functional GroupChemical FormulaKey Characteristics
Methoxy-OCH₃Hydrogen bond acceptor, lower lipophilicity, metabolically susceptible.
Difluoromethoxy-OCHF₂Lipophilic hydrogen bond donor, enhanced metabolic stability, dynamic lipophilicity. chinesechemsoc.orgacs.orgnih.gov
Trifluoromethoxy-OCF₃Highly lipophilic, metabolically stable, strong electron-withdrawing effect. mdpi.com

Overview of 1-[3-(Difluoromethoxy)phenyl]ethanol within the Class of Aryl Difluoromethoxy Alcohols

This compound belongs to the class of aryl difluoromethoxy alcohols. These compounds are characterized by a phenyl ring substituted with both a difluoromethoxy group and a hydroxyethyl (B10761427) group. This particular arrangement of functional groups makes it a valuable subject for chemical and biological studies.

The core structure of this compound consists of a central benzene (B151609) ring. Attached to this ring at the meta-position (position 3) is a difluoromethoxy (-OCHF₂) group. Also attached to the ring is a 1-hydroxyethyl [-CH(OH)CH₃] group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two enantiomers, (R)- and (S)-1-[3-(Difluoromethoxy)phenyl]ethanol.

Table 2: Structural and Chemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₀F₂O₂
Core ScaffoldSubstituted Phenyl Ring
Key Functional GroupsDifluoromethoxy, Secondary Alcohol
Chiral CenterYes, at the carbinol carbon

While specific research on this compound is not extensively documented in publicly available literature, its structural analogues, such as 1-[3-(trifluoromethyl)phenyl]ethanol, are recognized as important chiral building blocks in the synthesis of pharmaceutically active compounds. nih.gov The synthesis of such chiral alcohols is a significant area of academic and industrial research, with numerous studies focusing on efficient and stereoselective methods of production. nih.govfluoromart.com

Compounds like this compound serve as excellent model systems for several reasons:

Synthesis Methodology Development : The preparation of aryl difluoromethyl ethers and alcohols presents unique synthetic challenges. chinesechemsoc.org This compound can be a target for developing and optimizing new synthetic methods, such as the difluoromethylation of alcohols. chinesechemsoc.org

Studying Physicochemical Properties : It allows for the investigation of how the difluoromethoxy group influences properties like lipophilicity, acidity, and metabolic stability in the context of a benzylic alcohol.

Biocatalysis Research : The synthesis of enantiomerically pure chiral alcohols is often achieved through biocatalysis. fluoromart.com The reduction of the corresponding ketone, 3'-(difluoromethoxy)acetophenone, using whole-cell catalysts would be a relevant area of study, similar to what has been done for the trifluoromethyl analogue. nih.gov

In essence, this compound represents a confluence of several important areas in modern organic chemistry: the growing field of organofluorine chemistry, the strategic use of the difluoromethoxy group, and the synthesis of chiral alcohols as pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O2 B15146468 1-[3-(Difluoromethoxy)phenyl]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJXRLYYLZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating the Chemical Reactivity and Transformative Pathways of 1 3 Difluoromethoxy Phenyl Ethanol

Reactions at the Secondary Alcohol Moiety

The secondary alcohol group is a versatile functional group that can undergo oxidation, substitution, and elimination reactions.

The secondary alcohol of 1-[3-(Difluoromethoxy)phenyl]ethanol can be readily oxidized to the corresponding ketone, 3'-(Difluoromethoxy)acetophenone. doubtnut.compharmaffiliates.com This transformation is a common and crucial step in organic synthesis.

A variety of oxidizing agents can be employed to achieve this conversion. libretexts.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are particularly effective for converting secondary alcohols to ketones without the risk of over-oxidation. libretexts.orgmasterorganicchemistry.comchemistrysteps.comwikipedia.org Other chromium-based reagents, such as chromic acid (H₂CrO₄), also known as the Jones reagent, are also commonly used for this purpose. libretexts.orgyoutube.com

Non-chromium-based methods are also available. For instance, oxidation of benzylic and secondary alcohols can be achieved with high efficiency using m-chloroperbenzoic acid (MCPBA) in the presence of a catalytic amount of hydrochloric acid in dimethylformamide (DMF). tandfonline.com Additionally, hydrogen peroxide has been explored as a green oxidant for the selective catalytic oxidation of benzylic alcohols. mdpi.comsciencemadness.org Manganese dioxide (MnO₂) is another effective reagent for the oxidation of allylic and benzylic alcohols to their corresponding carbonyl compounds. researchgate.netorgsyn.org

The general reaction is as follows: this compound → 3'-(Difluoromethoxy)acetophenone

Table 1: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Description
Pyridinium Chlorochromate (PCC) A mild oxidant that converts secondary alcohols to ketones. masterorganicchemistry.comchemistrysteps.com
Chromic Acid (Jones Reagent) A strong oxidant prepared from chromium trioxide and sulfuric acid. libretexts.org
m-Chloroperbenzoic Acid (MCPBA) Used with a catalytic amount of HCl for efficient oxidation. tandfonline.com
Hydrogen Peroxide (H₂O₂) A "green" oxidant used in catalytic systems. mdpi.com
Manganese Dioxide (MnO₂) Effective for oxidizing benzylic alcohols. researchgate.net

The resulting ketone, 3'-(Difluoromethoxy)acetophenone, is a valuable intermediate in the synthesis of various compounds.

The hydroxyl group of the secondary alcohol in this compound can be replaced by a halogen atom through a nucleophilic substitution reaction. This is a common method for converting alcohols into alkyl halides. The benzylic nature of the alcohol makes it particularly susceptible to these reactions.

For example, reaction with a hydrohalic acid (such as HCl, HBr, or HI) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce a chlorine or bromine atom, respectively.

A potential reaction is the conversion to 1-chloro-1-[3-(difluoromethoxy)phenyl]ethane.

The secondary alcohol can undergo dehydration, an elimination reaction, to form an alkene. This reaction is typically carried out under acidic conditions with heat. The protonation of the hydroxyl group converts it into a good leaving group (water), which then departs, followed by the removal of a proton from an adjacent carbon to form a double bond.

The dehydration of this compound would yield 1-(difluoromethoxy)-3-vinylbenzene. This reaction provides a pathway to introduce a vinyl group, which is a useful functional group for further synthetic transformations such as polymerization or addition reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. byjus.com The rate and regioselectivity of EAS reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the existing substituents. wikipedia.orguci.edu In the case of this compound, the phenyl ring is disubstituted with a difluoromethoxy group (–OCHF2) at the meta position relative to a 1-hydroxyethyl group [–CH(OH)CH3].

Regioselectivity Influenced by Difluoromethoxy and Ethanol (B145695) Substituents

The directing effects of the two substituents on the phenyl ring of this compound determine the position of further substitution.

Difluoromethoxy (–OCHF2) group: As an electron-withdrawing group, it acts as a meta-director. libretexts.orgyoutube.com However, the oxygen atom has lone pairs that can participate in resonance, which typically leads to ortho-, para-direction. In the case of fluorinated alkoxy groups like –OCHF2 and –OCF3, the strong inductive effect of the fluorine atoms dominates, but the resonance contribution cannot be entirely discounted, leading to complex directing effects. While generally deactivating, some studies suggest that ArOCF2H compounds can adopt conformations that influence electronic communication with the ring. rsc.org

1-Hydroxyethyl [–CH(OH)CH3] group: This alkyl alcohol substituent is considered an ortho-, para-director and an activating group. uci.edu It donates electron density to the ring via hyperconjugation and weak inductive effects, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. vanderbilt.edu

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 2, 4, 5, and 6. The directing effects of the existing groups are summarized in the table below.

Table 1. Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of -CH(OH)CH₃ (at C1)Influence of -OCHF₂ (at C3)Combined Effect
2Ortho (Activating)Ortho (Deactivating)Possible, but sterically hindered and electronically deactivated
4Para (Activating)Ortho (Deactivating)Favored: Activated by the ethanol group
5Meta (Deactivating)Meta (Directing)Possible, directed by the OCHF₂ group
6Ortho (Activating)Para (Deactivating)Favored: Activated by the ethanol group

The ortho-, para-directing 1-hydroxyethyl group strongly activates positions 4 and 6. The difluoromethoxy group directs meta to itself (position 5) but also deactivates the positions ortho and para to it (positions 2, 4, and 6). The conflict between these directing effects suggests that substitution will likely occur at the positions most activated and least deactivated. Therefore, positions 4 and 6 are the most probable sites for electrophilic attack, as they are activated by the stronger directing group. Steric hindrance may lead to a preference for substitution at the para position (4) over the ortho position (6).

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms and transient species involved in the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Investigation of Radical Pathways in Fluorination Reactions

Radical intermediates play a significant role in modern fluorine chemistry. ccspublishing.org.cn The incorporation of difluoromethyl groups, or transformations thereof, often proceeds through radical pathways. researchgate.net For a molecule like this compound, radical reactions could be initiated, for example, by photoredox catalysis. nih.gov

The C–H bond of the difluoromethoxy group could potentially be a site for radical abstraction, leading to a difluoromethoxyphenyl radical. However, the homolytic cleavage of C-F bonds is generally difficult due to their high bond dissociation energy. ccspublishing.org.cn More commonly, a difluoromethyl radical (•CF2H) is generated from a suitable precursor and then added to a substrate. nih.gov In the context of this compound, radical cyclization reactions could be envisioned if an appropriate unsaturated moiety were present in the molecule. acs.org Control experiments using radical scavengers like TEMPO can confirm the involvement of radical pathways; the suppression of the reaction and detection of radical-trapping adducts provide strong evidence for such mechanisms. nih.gov

Mechanistic Studies of Metal-Mediated Transformations

Transition-metal catalysis is a powerful tool for forming and cleaving bonds that are otherwise inert. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of aryldifluoromethyl aryl ethers (ArCF2OAr'). nih.gov Such reactions often proceed through a catalytic cycle, for example, a Ni(I)/Ni(III) cycle, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

For this compound, metal-mediated transformations could target the C-O-CF2H bond. For example, a nickel catalyst could facilitate the cleavage of the C(sp²)-O bond, which is typically challenging. researchgate.net Similarly, palladium-catalyzed reactions are widely used for C-H functionalization and cross-coupling. The difluoromethylation of aryl halides has been achieved using palladium catalysis in conjunction with a difluoromethyl source like TMS-CF2H. nih.gov Mechanistic studies of these transformations often involve identifying key intermediates and understanding the role of ligands in stabilizing the metal center throughout the catalytic cycle.

Table 2. Potential Metal-Mediated Reactions and Mechanistic Steps
Catalyst SystemTarget Bond/ReactionPotential Mechanistic Steps
Nickel / NHC LigandC(aryl)-O Cleavage / Cross-CouplingOxidative addition of Ar-OCF₂H to Ni(0), Transmetalation, Reductive elimination
Palladium / Phosphine LigandC-H Functionalization of Phenyl RingConcerted Metalation-Deprotonation, Oxidative Addition, Reductive Elimination
CopperDifluoromethylationTransmetalation from a zinc-difluoromethyl reagent to copper, generating a [Cu(CF₂H)₂]⁻ complex

Advanced Spectroscopic and Spectrometric Characterization of 1 3 Difluoromethoxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-[3-(Difluoromethoxy)phenyl]ethanol, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic region typically displays complex multiplets due to the protons on the substituted phenyl ring. The protons ortho and para to the electron-withdrawing difluoromethoxy group are expected to be shifted downfield compared to those in unsubstituted benzene (B151609).

The ethanol (B145695) side chain gives rise to characteristic signals. The methine proton (-CHOH) appears as a quartet, resulting from coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) present as a doublet due to coupling with the single methine proton. The hydroxyl (-OH) proton usually appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. A key feature is the proton of the difluoromethoxy group (-OCHF₂), which is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.4Multiplet-
-OCHF₂6.5 - 6.8Triplet (t)JHF ≈ 74
-CHOH~4.9Quartet (q)JHH ≈ 6.5
-OHVariableBroad Singlet (br s)-
-CH₃~1.5Doublet (d)JHH ≈ 6.5

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct resonance. The carbon of the difluoromethoxy group (-OCHF₂) is particularly noteworthy, appearing as a triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms. The carbons of the aromatic ring resonate in the typical downfield region of approximately 110-150 ppm. The carbon atom directly attached to the difluoromethoxy group (C3) and the carbon attached to the ethanol substituent (C1) are diagnostic. The aliphatic carbons of the ethanol side chain, the methine (-CHOH) and methyl (-CH₃) carbons, appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹⁹F Coupling)
Aromatic C-O~150-
Aromatic C-CH(OH)CH₃~148-
Aromatic CH110 - 130-
-OCHF₂~116Triplet (t)
-CHOH~70-
-CH₃~25-

¹⁹F NMR for Probing Electronic Effects of the Difluoromethoxy Group

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. wikipedia.org For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and thus produce a single signal in the ¹⁹F NMR spectrum. This signal is split into a doublet due to coupling with the geminal proton (-OCHF₂). The chemical shift of this signal provides insight into the electron-withdrawing nature of the attached phenyl ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving fluorine-containing functional groups. azom.comthermofisher.com This technique is instrumental in confirming the presence and electronic status of the difluoromethoxy substituent. nih.govdntb.gov.uanih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCHF₂-75 to -90Doublet (d)JHF ≈ 74

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com

Characterization of O-H Stretching and C-O Vibrations

The IR spectrum of this compound shows characteristic absorptions for the alcohol functional group. A prominent, strong, and broad absorption band is observed in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of a hydrogen-bonded alcohol. orgchemboulder.comadichemistry.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. adichemistry.comlibretexts.org

Additionally, a strong C-O stretching vibration is expected in the 1260-1050 cm⁻¹ range. orgchemboulder.comadichemistry.comlibretexts.org The exact position of this band can help to distinguish between primary, secondary, and tertiary alcohols, with secondary alcohols like the subject compound typically absorbing in the middle of this range. adichemistry.commnstate.edu

Table 4: Characteristic IR Absorptions for the Alcohol Group

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H StretchAlcohol3500 - 3200Strong, Broad
C-O StretchSecondary Alcohol1150 - 1075Strong

Analysis of Aromatic Ring Vibrations

The presence of the substituted benzene ring is confirmed by several characteristic bands in the IR spectrum. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region. orgchemboulder.comspcmc.ac.in

In-ring C=C stretching vibrations give rise to a series of absorptions, often of variable intensity, in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.comspcmc.ac.in These bands are characteristic of the aromatic skeleton. Furthermore, C-H out-of-plane bending vibrations produce strong bands in the 900-675 cm⁻¹ range. The pattern of these bands can often provide information about the substitution pattern on the aromatic ring. orgchemboulder.com

Table 5: Characteristic IR Absorptions for the Aromatic Ring

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H StretchAromatic3100 - 3000Weak to Medium
C=C Stretch (in-ring)Aromatic1600 - 1400Medium to Weak
C-H Bend (out-of-plane)Aromatic900 - 675Strong

Computational Chemistry and Theoretical Investigations of 1 3 Difluoromethoxy Phenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

A Density Functional Theory (DFT) study would be the standard approach to determine the most stable three-dimensional arrangement of atoms in 1-[3-(difluoromethoxy)phenyl]ethanol. This analysis would involve geometry optimization to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations would reveal how the difluoromethoxy and ethanol (B145695) substituents influence the geometry of the phenyl ring. Furthermore, DFT would elucidate the electronic structure, detailing the distribution of electron density and the nature of chemical bonds within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's chemical reactivity. An analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index could be calculated to quantify the molecule's reactive nature.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule. This analysis would highlight electron-rich regions (negative potential), typically associated with lone pairs on oxygen atoms, and electron-poor regions (positive potential), often found around hydrogen atoms of the hydroxyl group. The ESP surface is invaluable for predicting how the molecule will interact with other polar molecules and biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would offer a view of the molecule's behavior over time, providing insights into its flexibility and interactions with its environment.

Conformational Analysis and Flexibility of the Difluoromethoxy Group and Ethanol Moiety

MD simulations could explore the conformational landscape of this compound. This would involve analyzing the rotational freedom of the difluoromethoxy and ethanol side chains. Key areas of investigation would be the torsional angles that govern the orientation of these groups relative to the phenyl ring, revealing the most populated conformations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Simulations of multiple this compound molecules would be essential for studying the non-covalent interactions that govern its condensed-phase properties. The hydroxyl group of the ethanol moiety is a prime candidate for forming hydrogen bonds, acting as both a donor and an acceptor. Additionally, the aromatic phenyl ring could engage in π-π stacking interactions with neighboring molecules. Understanding these intermolecular forces is crucial for predicting physical properties like boiling point, solubility, and crystal packing.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone. For this compound, computational studies can offer significant insights into potential reaction pathways, particularly those involving reactive intermediates such as radicals. These studies allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of reaction energy profiles, which are crucial for understanding reaction kinetics and selectivity.

Computational Validation of Proposed Radical Pathways

While specific computational studies on the radical pathways of this compound are not extensively documented in the public domain, the methodologies for such investigations are well-established. Theoretical studies on similar fluorinated organic molecules reacting with radicals, such as the hydroxyl radical (•OH), serve as a blueprint for how such pathways would be validated. nih.govnih.gov

A typical computational approach would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, to model the reaction. For instance, in a proposed radical abstraction of the benzylic hydrogen from this compound, computations would be used to:

Optimize Geometries: The three-dimensional structures of the reactants (this compound and the radical species), the transition state, and the resulting products (a carbon-centered radical at the benzylic position and the neutralized radical species) would be optimized to find their lowest energy conformations.

Locate the Transition State: A key step is to locate the transition state (TS) on the potential energy surface connecting the reactants and products. This is a first-order saddle point, and its structure provides crucial information about the geometry of the activated complex. Frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for the TS).

These calculations would validate the feasibility of a proposed radical pathway. A relatively low activation energy would suggest that the pathway is kinetically favorable. By comparing the activation energies for different possible radical attacks (e.g., at the benzylic hydrogen vs. hydrogens on the difluoromethoxy group), the most likely reaction pathway can be identified.

Energy Profile Calculations for Key Transformations

Energy profile calculations provide a quantitative description of the energy changes that occur during a chemical transformation. For a key transformation of this compound, such as its oxidation or a dehydration reaction, computational methods can be used to construct a detailed reaction energy profile.

This profile maps the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. Key points on this profile include:

Reactants: The starting energy of the system.

Intermediates: Any stable species that are formed and consumed during the reaction. These correspond to local minima on the energy profile.

Transition States: The energy maxima between reactants and intermediates or between intermediates and products.

Products: The final energy of the system.

For example, in a hypothetical acid-catalyzed dehydration of this compound to form the corresponding styrene (B11656) derivative, the energy profile would show the energy changes associated with the protonation of the hydroxyl group, the loss of water to form a carbocation intermediate, and the subsequent elimination of a proton to form the double bond. The highest energy transition state in this profile would represent the rate-determining step of the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR studies can provide valuable predictions about its behavior in various chemical and biological systems.

Modeling the Influence of Fluorination on Molecular Properties (e.g., lipophilicity, electronic effects)

The introduction of fluorine into organic molecules can have profound effects on their properties. The difluoromethoxy group (-OCHF2) in this compound is of particular interest due to its unique combination of steric and electronic properties.

Electronic Effects: The high electronegativity of the fluorine atoms makes the difluoromethoxy group a moderate electron-withdrawing group. researchgate.net This electronic influence can affect the reactivity of the aromatic ring and the properties of the benzylic alcohol. QSPR models can quantify these electronic effects by correlating them with calculated parameters like atomic charges, dipole moments, and molecular orbital energies.

Below is an interactive table summarizing the general influence of fluorination on molecular properties.

PropertyGeneral Effect of FluorinationInfluence of the Difluoromethoxy Group
Lipophilicity (logP) Generally increasesCan be conformation-dependent, often less lipophilic than a trifluoromethyl group. researchgate.netresearchgate.net
Acidity/Basicity Increases acidity of nearby protonsIncreases the acidity of the benzylic alcohol compared to a non-fluorinated analogue.
Dipole Moment IncreasesSignificantly increases the local and overall molecular dipole moment.
Metabolic Stability Often increasesCan block metabolic oxidation at the methoxy (B1213986) position.
Hydrogen Bond Donating/Accepting Ability Can act as a weak hydrogen bond acceptorThe oxygen atom can act as a hydrogen bond acceptor. The C-H bond of the CHF2 group can act as a weak hydrogen bond donor. acs.orgnih.gov

Determination of Hammett Constants for the Difluoromethoxy Group

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent quantifies its electron-donating or electron-withdrawing ability.

The difluoromethoxy group (-OCHF2) is characterized by its inductive and resonance effects. The strong electronegativity of the fluorine atoms leads to a significant electron-withdrawing inductive effect (-I). The oxygen atom, through its lone pairs, can exert an electron-donating resonance effect (+M), but this is attenuated by the adjacent fluorine atoms.

Below is a data table of Hammett constants for the difluoromethoxy group and related substituents for comparison.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OCHF20.280.31
-OCF30.350.40
-CF30.540.43
-F0.060.34
-OCH3-0.270.12
-H0.000.00

Data sourced from various studies on Hammett constants for fluorinated groups. researchgate.net

These Hammett constants are crucial for predicting the reactivity of this compound in various reactions, such as the acidity of the hydroxyl group or the rates of electrophilic aromatic substitution on the phenyl ring. The positive σm value for the meta-positioned -OCHF2 group indicates its electron-withdrawing nature, which will influence the reactivity at the benzylic position.

Future Directions in Chemical Research Involving Difluoromethoxy Aryl Alcohols

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

A primary focus for future research will be the development of more efficient, cost-effective, and environmentally benign methods for synthesizing difluoromethoxy aryl alcohols. Current methods often rely on harsh conditions, expensive reagents, or generate significant waste. nih.govacs.org

Emerging strategies that are expected to see significant development include:

Visible Light Photoredox Catalysis : This technique has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the synthesis of difluoromethoxylated molecules without the need for strong oxidizing or reducing agents. nih.gov Future work will likely focus on expanding the substrate scope and improving the regioselectivity of C-H difluoromethoxylation, allowing for the late-stage introduction of the OCF₂H group into complex molecules. nih.gov

Mechanochemistry : Solvent-free mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. chinesechemsoc.orgchinesechemsoc.org Recent studies have shown the successful difluoromethylation of various alcohols, including benzylic ones, in excellent yields under solvent-free conditions. chinesechemsoc.org Further exploration in this area could lead to scalable, waste-reducing industrial processes.

Advanced Difluorocarbene Precursors : Research will continue to seek out more accessible and safer sources of difluorocarbene (:CF₂), a key intermediate in O-difluoromethylation. While reagents like TMSCF₂Br (bromotrifluoromethyl)trimethylsilane) have proven effective, the use of inexpensive and non-ozone-depleting gases like fluoroform (CHF₃) is a promising avenue for greener synthesis. chinesechemsoc.orgacs.org Developing catalysts that can efficiently activate fluoroform at moderate temperatures and pressures will be a significant breakthrough. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies
MethodologyKey AdvantagesFuture Research Focus
Visible Light Photoredox CatalysisMild reaction conditions; Avoids harsh reagents; Enables late-stage functionalization. nih.govImproving regioselectivity; Expanding substrate scope for complex molecules. nih.gov
MechanochemistrySolvent-free; Reduced waste; High yields; Operational simplicity. chinesechemsoc.orgchinesechemsoc.orgScalability for industrial applications; Exploring new milling techniques. chinesechemsoc.org
Advanced Difluorocarbene PrecursorsUse of inexpensive and environmentally friendly sources (e.g., Fluoroform). acs.orgDevelopment of efficient catalysts for activation of stable precursors like CHF₃. acs.org

Exploration of Unique Reactivity Patterns of the Difluoromethoxy Group

Beyond synthesis, a deeper understanding of the reactivity of the difluoromethoxy group and its influence on the parent molecule is crucial. The OCF₂H group is not merely a passive substituent; it actively modulates the electronic and steric properties of the aryl alcohol.

Future research will likely investigate:

Hydrogen Bonding Capabilities : The polarized C-H bond in the OCF₂H group allows it to act as a competent hydrogen bond donor. rsc.org This is a unique feature among polyfluorinated motifs and has significant implications for molecular recognition and binding affinity in biological systems. Quantifying these interactions and exploring their role in enzyme-inhibitor complexes will be a key area of study.

Pseudohalogen Character : Under certain conditions, such as high-temperature ammonolysis in nitroarenes, the difluoromethoxy group can be displaced, acting as a "pseudohalogen." dntb.gov.ua Investigating the scope and mechanism of this nucleophilic aromatic substitution could open new pathways for functionalizing difluoromethoxylated aromatic rings.

Influence on Benzylic Alcohol Reactivity : The electron-withdrawing nature of the OCF₂H group influences the reactivity of the adjacent benzylic alcohol. This can affect reactions involving the hydroxyl group, such as etherification, esterification, or substitution reactions that proceed via a benzylic carbocation intermediate. rsc.orgresearchgate.net Systematic studies will be needed to map out these reactivity patterns, enabling more precise control over synthetic transformations.

Advancements in Spectroscopic Techniques for Complex Fluorinated Systems

The analysis of complex fluorinated molecules like 1-[3-(Difluoromethoxy)phenyl]ethanol presents unique challenges. While ¹⁹F NMR is a powerful tool for characterization and determining regioselectivity, future research will benefit from more advanced spectroscopic methods. nih.gov

Key advancements are expected in:

Ultrafast Spectroscopy : Techniques like femtosecond spectroscopy can provide unprecedented insights into the dynamics of chemical reactions. spectroscopyonline.com This could be used to observe the formation and decay of transient intermediates in photoredox-catalyzed difluoromethoxylation reactions, helping to elucidate complex mechanisms. nih.govspectroscopyonline.com

Integration of AI and Machine Learning : Complex spectroscopic data from techniques like 2D NMR or Raman spectroscopy can be difficult to interpret fully. The application of artificial intelligence (AI) and machine learning (ML) algorithms can help identify subtle patterns and correlations in the data, leading to a more profound understanding of molecular structure and dynamics. spectroscopyonline.com

Enhanced NMR Techniques : Further development of specialized NMR pulse sequences and techniques will be crucial for unambiguously assigning signals in structurally complex molecules containing multiple fluorine atoms and for studying non-covalent interactions, such as hydrogen bonding involving the OCF₂H group.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in reaction discovery and molecular design. hokudai.ac.jpacs.org For difluoromethoxy aryl alcohols, computational methods will be indispensable.

Future directions include:

In Silico Reaction Screening : Methods like the Artificial Force Induced Reaction (AFIR) can computationally screen a vast number of potential reactions, identifying promising new pathways for synthesis before they are attempted in the lab. hokudai.ac.jp This can accelerate the discovery of novel methodologies for creating difluoromethoxylated compounds.

Predictive Modeling of Properties : Given the frequent lack of experimental thermochemical data for novel fluorinated compounds, high-level computational methods will be essential for accurately predicting properties like heats of formation, bond dissociation energies, and ionization energies. pittcon.org

Synergy with Machine Learning : The combination of deep learning with quantum chemical calculations can create highly accurate models that predict molecular properties and spectra with the speed of machine learning but the accuracy of high-level computations. mit.edu This synergy will enable high-throughput screening of virtual libraries of difluoromethoxy aryl alcohols for desired characteristics. acs.orgmit.edu

Table 2: Role of Computational Methods in Future Research
Computational ApproachApplication AreaExpected Impact
DFT CalculationsMechanistic ElucidationDetailed understanding of reaction pathways and transition states. nih.gov
In Silico Screening (e.g., AFIR)Reaction DiscoveryAccelerated identification of novel and viable synthetic routes. hokudai.ac.jp
High-Level Composite MethodsProperty PredictionAccurate thermochemical and electronic data for uncharacterized molecules. pittcon.org
Quantum Mechanics/Machine Learning (QM/ML)High-Throughput ScreeningRapid and accurate prediction of properties for large virtual libraries. acs.orgmit.edu

Potential as Building Blocks in Advanced Organic Materials or Catalysis

The utility of difluoromethoxy aryl alcohols extends beyond their direct application. They are versatile building blocks for more complex and high-value structures.

Future research will explore their potential in:

Advanced Polymers : Fluorine-containing polymers are known for their unique properties, including thermal stability and hydrophobicity. man.ac.uk The incorporation of the difluoromethoxy aryl moiety into polymer backbones could lead to new materials with tailored electronic, optical, or surface properties.

N-Heterocycle Synthesis : Difluoromethoxylated ketones, which can be derived from the corresponding alcohols, are valuable precursors for a variety of nitrogen-containing heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net These scaffolds are prevalent in pharmaceuticals, and this route provides access to novel OCF₂H-bearing analogues.

Catalysis : Chiral alcohols are often used as ligands or precursors to ligands in asymmetric catalysis. The unique electronic and steric properties of this compound could be leveraged to design novel chiral ligands for transition-metal-catalyzed reactions, potentially imparting unique selectivity.

Q & A

Q. What are the standard synthetic routes for 1-[3-(Difluoromethoxy)phenyl]ethanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via reduction of its ketone precursor, 1-[3-(Difluoromethoxy)phenyl]ethanone (CAS: 101975-23-9), using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours . Key optimization parameters include:

  • Temperature control : Maintaining 0°C prevents side reactions.
  • Solvent choice : THF ensures solubility of both precursor and reducing agent.
  • Workup : Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate improves yield (~75–85% based on analogous reductions) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation involves:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–1.7 ppm (CH₃), δ 4.2–4.5 ppm (CH₂OH), and δ 6.8–7.4 ppm (aromatic protons) .
    • ¹⁹F NMR : Signals near -120 ppm (CF₂) confirm difluoromethoxy substitution .
  • X-ray crystallography : Used to resolve stereochemistry and bond angles (e.g., C-O-CF₂ bond angle ~110°) .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Flash column chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient removes unreacted ketone and polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 80–85°C) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Discrepancies often arise from:

  • Dynamic effects : Rotational barriers in the difluoromethoxy group cause variable splitting in ¹H NMR. Use low-temperature NMR (-40°C) to "freeze" conformers .
  • Solvent polarity : DMSO-d₆ enhances resolution of hydroxyl protons via hydrogen bonding .

Q. What mechanistic insights explain gas evolution during its synthesis?

Methodological Answer: Gas evolution (e.g., H₂) occurs during LiAlH₄ reduction due to:

  • Redox side reactions : LiAlH₄ reacts with residual moisture or protic solvents, releasing H₂. Rigorous drying of solvents and glassware minimizes this .
  • Risk mitigation : Use oil bubblers to monitor gas release and prevent pressure buildup .

Q. How does the difluoromethoxy group influence biological activity in pharmacological studies?

Methodological Answer: The CF₂O moiety enhances:

  • Lipophilicity : LogP increases by ~0.8 compared to methoxy analogs, improving membrane permeability .
  • Metabolic stability : Resistance to cytochrome P450 oxidation (tested in vitro with liver microsomes) .

Q. What strategies address low yields in large-scale syntheses?

Methodological Answer:

  • Catalytic hydrogenation : Replace LiAlH₄ with Pd/C or Raney Ni under H₂ pressure (20 bar) to improve scalability (yield: 90% vs. 85% for LiAlH₄) .
  • Continuous flow systems : Reduce reaction time from 12 hours to 2 hours via optimized flow rates .

Q. How are computational methods used to predict reactivity or binding affinity?

Methodological Answer:

  • DFT calculations : Predict electrophilic sites (e.g., hydroxyl group) for derivatization .
  • Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) to guide anti-inflammatory studies .

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